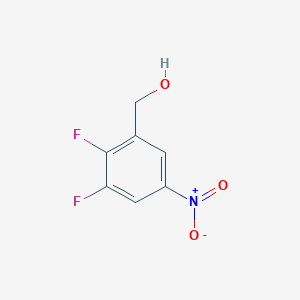
3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C11H11BrO4 It is a derivative of cinnamic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the bromination of 4,5-dimethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The major product is the corresponding saturated acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms .
Biology and Medicine: This compound has potential applications in medicinal chemistry. It is studied for its antioxidant, anti-inflammatory, and hypolipidemic properties. Derivatives of this compound are being explored for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, it exerts hypolipidemic effects by modulating lipid metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Ferulic Acid: Similar in structure but lacks the bromine atom. Known for its antioxidant properties.
Sinapic Acid: Contains additional methoxy groups and exhibits similar antioxidant and anti-inflammatory properties.
3,5-Dimethoxycinnamic Acid: Lacks the bromine atom and is used in similar applications.
Uniqueness: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic and therapeutic applications .
Eigenschaften
Molekularformel |
C11H11BrO4 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XPEVBCFMEHTNHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(2,3-dimethylphenyl)oxy]acetate](/img/structure/B8792194.png)




![5-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B8792245.png)








